molecular formula C18H25FN2O4S B4552913 {1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone

Cat. No.: B4552913
M. Wt: 384.5 g/mol
InChI Key: FFXRQMARKOYTNY-UHFFFAOYSA-N
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Description

{1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H25FN2O4S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine is 384.15190662 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacology and Drug Development

  • Hypoglycemic Agents : Research has shown that compounds related to 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine have been effective as hypoglycemic agents. Specifically, derivatives of this compound have shown significant activity, surpassing some existing sulfonylurea drugs in effectiveness (Grell et al., 1998).

  • Serotonin Receptors : Studies using derivatives of this compound have been instrumental in exploring the serotonin 5-HT1A receptors. These compounds have been used as molecular imaging probes to study conditions like Alzheimer's disease (Kepe et al., 2006).

Chemistry and Material Science

  • Chemical Synthesis and Applications : Derivatives of this compound have been utilized in the field of organic chemistry, particularly in the synthesis of complex molecules. This includes the protection of hydroxyl groups in carbohydrate chemistry, demonstrating the versatility of these compounds in synthetic applications (Spjut et al., 2010).

  • Polymer Science : In polymer science, related compounds have been used to create new materials with potential applications in areas like fuel cells. For instance, sulfonated poly(arylene ether sulfone) copolymers, derived from similar compounds, exhibit high proton conductivity, making them suitable for use in proton exchange membranes (Kim et al., 2008).

Biomedical Imaging and Diagnosis

  • Neuroimaging : Derivatives of this compound have been used in neuroimaging, particularly in the development of PET radiotracers. This has enabled the study of neurotransmission and the exploration of various neurological conditions (Plenevaux et al., 2000).

  • Cancer Research : In the field of cancer research, similar compounds have been developed for imaging purposes, such as measuring specific enzyme levels in glioma using PET scans. This aids in the non-invasive assessment of tumors and their metabolic activity (Patel et al., 2019).

Future Directions

Piperidine derivatives continue to be an active area of research, with more than 7000 piperidine-related papers published in the last five years . Future directions may include the development of new synthesis methods, functionalization techniques, and pharmacological applications .

Properties

IUPAC Name

[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4S/c1-25-16-6-5-15(19)13-17(16)26(23,24)21-11-7-14(8-12-21)18(22)20-9-3-2-4-10-20/h5-6,13-14H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXRQMARKOYTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.